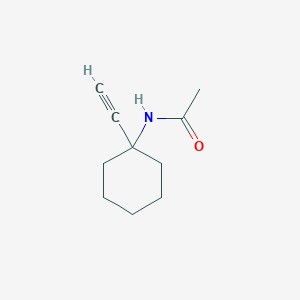

N-(1-ethynylcyclohexyl)acetamide

CAS No.: 2940-32-1

Cat. No.: VC4643614

Molecular Formula: C10H15NO

Molecular Weight: 165.236

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2940-32-1 |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.236 |

| IUPAC Name | N-(1-ethynylcyclohexyl)acetamide |

| Standard InChI | InChI=1S/C10H15NO/c1-3-10(11-9(2)12)7-5-4-6-8-10/h1H,4-8H2,2H3,(H,11,12) |

| Standard InChI Key | RRPJVYPPPCRHRE-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1(CCCCC1)C#C |

Introduction

Chemical Identification and Structural Characteristics

N-(1-Ethynylcyclohexyl)acetamide is defined by the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its structure combines a cyclohexane ring with an ethynyl (-C≡CH) substituent at the 1-position, linked to an acetamide group (-NH-C(O)-CH₃). Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | C#CC1(NC(C)=O)CCCCC1 | |

| IUPAC Name | N-(1-Ethynylcyclohexyl)acetamide | |

| LogP (Partition Coefficient) | 1.46 | |

| Topological Polar Surface Area (TPSA) | 29.1 Ų |

The ethynyl group introduces rigidity and potential reactivity in click chemistry applications, while the acetamide moiety enhances hydrogen-bonding capacity .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is synthesized via acetylation of 1-ethynylcyclohexylamine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) . A representative procedure involves:

-

Reaction: 1-Ethynylcyclohexylamine is treated with acetic anhydride in dichloromethane at 0–5°C.

-

Work-up: The mixture is quenched with water, and the product is extracted, dried, and purified via recrystallization .

Alternative Methods

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 15 minutes at 135°C in methanol) .

-

Enamine formation: Cyclohexanone derivatives may serve as precursors, though this route is less common .

Physicochemical Properties

Thermal and Solubility Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported (oily consistency) | |

| Boiling Point | ~222°C (estimated) | |

| Density | 1.0–1.1 g/cm³ | |

| Solubility | 10 g/L in water (20°C) |

The compound exhibits moderate lipophilicity (LogP = 1.46), making it suitable for lipid membrane permeation in drug design .

Reactivity and Functionalization

Key Reactions

-

Alkyne-Azide Cycloaddition: The ethynyl group participates in Huisgen reactions to form triazoles, useful in bioconjugation .

-

Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the ethynyl group to ethyl, altering hydrophobicity .

-

Acid/Base Hydrolysis: The acetamide hydrolyzes under strong acidic or basic conditions to yield 1-ethynylcyclohexylamine and acetic acid .

Stability

-

Thermal Stability: Decomposes above 250°C, releasing toxic fumes (e.g., NOₓ, CO) .

-

Light Sensitivity: Stable under ambient light but may degrade under UV exposure .

Biological and Pharmacological Insights

Central Nervous System (CNS) Effects

1-Ethynylcyclohexanol, a metabolic precursor, exhibits sedative and muscle relaxant properties by modulating GABA receptors . While the acetamide derivative’s CNS activity remains unconfirmed, its ability to cross the blood-brain barrier (predicted LogP = 1.46) warrants further investigation .

| Hazard Category | Risk Statements | Source |

|---|---|---|

| Acute Toxicity | Harmful if swallowed (H302) | |

| Skin/Irritation | Causes skin irritation (H312) | |

| Eye Damage | Causes serious eye damage (H318) |

Applications and Future Directions

Current Uses

-

Organic Synthesis: Intermediate in click chemistry and heterocycle formation .

-

Pharmaceutical Research: Scaffold for CNS-active agents and antimicrobials .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume